Regioisomeric Potency Differentiation: N2-2H-1,2,3-Triazole vs. N1-1H-1,2,3-Triazole Substitution
The target compound features an N2-substituted 2H-1,2,3-triazole, in contrast to the more common N1-substituted 1H-1,2,3-triazole found in the direct regioisomer 1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (CAS 2034431-36-0). In a structurally related series of 1,2,3-triazole-based CB1 receptor antagonists, N2-substituted 'symmetrical' triazoles demonstrated significantly greater potency than their unsymmetrical N1-substituted counterparts, with the most potent N2-substituted antagonists achieving IC50 values below 20 nM and >1000-fold selectivity for CB1 over CB2 (IC50 >10 µM for CB2) [1]. This regioisomeric effect is attributed to the symmetrical geometry of N2-substituted triazoles, which alters the spatial orientation of the pharmacophore relative to the target binding pocket. For procurement decisions, selecting the N2-regioisomer over the N1-regioisomer may provide a starting point with inherently different target engagement geometry.
| Evidence Dimension | Receptor binding potency (IC50) as a function of N1 vs N2 triazole regioisomerism |
|---|---|
| Target Compound Data | No direct IC50 data available for CAS 2177365-52-3 |
| Comparator Or Baseline | N1-substituted 1,2,3-triazole CB1 antagonists (unsymmetrical) vs. N2-substituted 2H-1,2,3-triazole CB1 antagonists (symmetrical); N2-substituted analogs: IC50 <20 nM (most potent); N1-substituted analogs: systematically less potent [1] |
| Quantified Difference | N2-substitution associated with sub-20 nM potency vs. reduced potency for N1-substitution; >1000-fold selectivity (CB2/CB1) achieved by N2-substituted analogs |
| Conditions | CB1 and CB2 receptor binding assays; HEK293 cells expressing human cannabinoid receptors [1] |
Why This Matters
The N2-regioisomeric attachment in CAS 2177365-52-3 represents a deliberate structural choice associated with enhanced target potency in analogous triazole chemotypes, justifying selection over the N1-regioisomer for programs where binding geometry is critical.
- [1] Hou D-R, Alam S, Kuan T-C, Ramanathan M, Lin T-P, Hung M-S. 1,2,3-Triazole derivatives as new cannabinoid CB1 receptor antagonists. Bioorg Med Chem Lett. 2009;19(3):1022-1025. View Source
